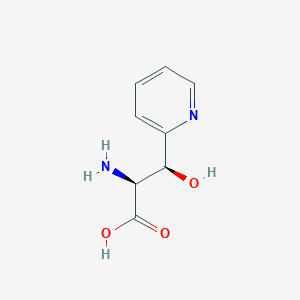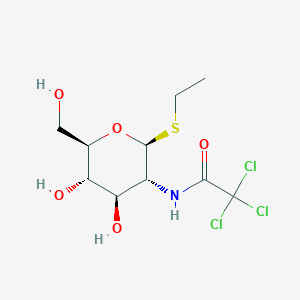![molecular formula C20H15F B12840892 5-Fluoro-7,12-dimethylbenz[a]anthracene CAS No. 794-00-3](/img/structure/B12840892.png)
5-Fluoro-7,12-dimethylbenz[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-7,12-dimethylbenz[a]anthracene is a fluorinated derivative of 7,12-dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon This compound is of significant interest due to its structural modifications, which impact its biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7,12-dimethylbenz[a]anthracene typically involves the fluorination of 7,12-dimethylbenz[a]anthracene. This can be achieved through various fluorination techniques, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling fluorinating agents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-7,12-dimethylbenz[a]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, where the fluorine atom or other positions on the aromatic ring are substituted by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Hydrocarbon derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-7,12-dimethylbenz[a]anthracene is primarily used in scientific research for its potential applications in cancer studies. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of fluorination on the biological activity of polycyclic aromatic hydrocarbons. Research has shown that fluorinated analogs of carcinogens can be used to develop immunization strategies against cancer .
Wirkmechanismus
The mechanism of action of 5-Fluoro-7,12-dimethylbenz[a]anthracene involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound’s fluorination affects its metabolic activation and the formation of reactive intermediates, which interact with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene: The parent compound, known for its carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another polycyclic aromatic hydrocarbon with similar structural features.
9,10-Dimethyl-1,2-benzanthracene: A structurally related compound with carcinogenic activity.
Uniqueness
5-Fluoro-7,12-dimethylbenz[a]anthracene is unique due to the presence of the fluorine atom, which alters its chemical reactivity and biological activity. This modification can impact its carcinogenic potential and its interactions with biological systems, making it a valuable compound for studying the effects of fluorination on polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
794-00-3 |
|---|---|
Molekularformel |
C20H15F |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
5-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3 |
InChI-Schlüssel |
AXKHSIBLEVOWME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)



![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)






